molecular formula C23H17ClN4O2 B2473431 3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile CAS No. 380391-82-2

3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Cat. No.: B2473431
CAS No.: 380391-82-2
M. Wt: 416.87
InChI Key: NFDVMNKTBYDBFQ-UHFFFAOYSA-N
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Description

The compound 3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a hybrid heterocyclic molecule combining a quinoline and a quinazolinone moiety linked via a propenenitrile bridge. The quinoline subunit is substituted with chlorine and methoxy groups at positions 2 and 6, respectively, while the quinazolinone core features 6,8-dimethyl substituents and a 4-oxo-3,4-dihydro configuration.

Properties

IUPAC Name

3-(2-chloro-6-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O2/c1-12-6-13(2)20-18(7-12)23(29)28-22(27-20)16(11-25)9-15-8-14-10-17(30-3)4-5-19(14)26-21(15)24/h4-10H,1-3H3,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDVMNKTBYDBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)NC(=N2)C(=CC3=C(N=C4C=CC(=CC4=C3)OC)Cl)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological activities.

Chemical Structure

The compound's structure can be broken down into two key moieties:

  • Chloroquinoline : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Dihydroquinazoline : This moiety is associated with various pharmacological effects, including anti-inflammatory and analgesic activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing quinoline and quinazoline derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study:
A study on related quinoline derivatives demonstrated that compounds with similar structures exhibited IC50 values ranging from 7.7 to 48.8 μM against ovarian cancer cells (A2780) . The mechanism of action often involves the induction of apoptosis and inhibition of clonogenic survival in cancer cells.

CompoundCell LineIC50 (μM)Mechanism
LM08A27807.7 - 48.8Apoptosis induction
LM10PC341.3Cell growth inhibition

Antibacterial Activity

The compound's potential as an antibacterial agent has also been explored. Similar derivatives have been tested against various bacterial strains, showing promising results.

Research Findings:
In a comparative study, certain quinoline derivatives exhibited antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 μg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5
Mycobacterium tuberculosis40

Other Biological Activities

In addition to anticancer and antibacterial properties, compounds similar to this compound have been investigated for:

  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways.
  • Antifungal Activity : Preliminary tests indicate potential antifungal properties against certain strains.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The presence of halogen atoms (like chlorine) in the structure enhances its reactivity and biological efficacy.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, primarily due to its structural features that allow it to interact with various biological targets.

Anticancer Activity

Research has shown that derivatives of quinoline and quinazoline are often evaluated for anticancer properties. For instance:

  • Cytotoxicity : Studies indicate that compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines such as ovarian (A2780), prostate (PC3), and colon cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .
Cell LineIC50 (μM)Mechanism of Action
A2780 (Ovarian)7.7 - 48.8Induction of apoptosis
PC3 (Prostate)41.3Inhibition of clonogenic survival
DU145 (Prostate)Not significant in most derivatives-

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Antibacterial and Antifungal Effects : Quinoline derivatives have been reported to possess antibacterial and antifungal activities against various pathogens, including Mycobacterium smegmatis and Candida albicans. The presence of electron-withdrawing groups enhances these activities .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

  • Study on Quinoline Derivatives : A series of 3-(2-chloroquinolin-3-yl)methylene indolin-2-one derivatives were synthesized and tested for anticancer efficacy. Among them, specific substitutions led to enhanced activity against ovarian cancer cells, indicating structure-activity relationships that could be relevant for our compound .
  • Antimicrobial Screening : Research on related quinoline compounds demonstrated significant antimicrobial activity, with some derivatives showing MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis. This suggests that modifications in the structure can lead to potent antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights structurally related quinazolinone derivatives, enabling a comparative analysis of substituent effects, synthetic methodologies, and physicochemical properties. Below is a detailed discussion:

Structural Analogues and Substituent Effects

Compound 4l () :

  • Structure : 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one.
  • Key Features :

  • Substituted with methoxyphenyl groups at the 6,8-positions of the quinazolinone core.
  • Synthesized via Suzuki-Miyaura cross-coupling using PdCl₂(PPh₃)₂ and PCy₃ catalysts .
    • Properties :
  • Melting point: 228–230°C.
  • Infrared (IR) absorption at 3177 cm⁻¹, indicative of N–H stretching .

6,8-Dichloro-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone (): Structure: Features multiple chlorine substituents and a hydroxyl group at position 3. Key Features:

  • Molecular weight: 376.000 g/mol.
  • H-bond donor/acceptor count: 1 and 3, respectively, influencing solubility and binding interactions .

Alkyl 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate derivatives (): Structure: 3-Allyl-substituted quinazolinones with thioacetate ester side chains. Synthesis: Prepared via alkylation of α-chloroacetate esters under basic conditions (K₂CO₃/DMF) . Properties:

  • Moderate yields (e.g., 45% for derivative 6a) and crystallinity from ethanol .

Comparative Data Table

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Synthetic Method
Target Compound Quinoline-Quinazolinone 2-Cl, 6-OCH₃ (quinoline); 6,8-CH₃ (quinazolinone) N/A* N/A* Likely Pd-catalyzed coupling†
Compound 4l Quinazolinone dimer 6,8-bis(4-methoxyphenyl) N/A 228–230 Suzuki-Miyaura cross-coupling
6,8-Dichloro derivative Quinazolinone 6,8-Cl; 2-(2,4-Cl-phenyl); 3-OH 376.000 N/A Unspecified
Derivative 6a Quinazolinone 3-allyl; thioacetate ester N/A N/A Alkylation with K₂CO₃/DMF

†Inferred from analogous syntheses in .

Key Observations

  • Substituent Impact: Electron-donating groups (e.g., methoxy in 4l) enhance stability and photophysical properties, whereas electron-withdrawing groups (e.g., Cl in ) may increase reactivity or bioactivity .
  • Synthetic Strategies: Palladium-catalyzed cross-coupling (as in 4l) is versatile for introducing aryl/heteroaryl groups, which aligns with the target compound’s chloro-methoxyquinoline subunit . Thioacetate derivatives () highlight alternative functionalization routes, though the target compound’s nitrile group may require distinct optimization .

Research Findings and Implications

While direct data on the target compound are absent in the evidence, insights from analogues suggest:

  • Biological Potential: Quinazolinones with halogen or methoxy substituents (e.g., ) often exhibit antimicrobial or kinase inhibitory activity, implying similar prospects for the target compound.
  • Photophysical Applications : The conjugated system in the target compound may offer fluorescence or UV absorption properties, akin to the IR-active 4l .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization often involves solvent selection, catalyst choice, and reaction time. For quinoline-quinazolinone hybrids, a binary solvent system (e.g., ethanol + DMF) with NaOH as a base has been used to promote aldol-like condensation reactions . Cross-coupling reactions (e.g., Suzuki-Miyaura) using PdCl₂(PPh₃)₂ as a catalyst and K₂CO₃ as a base can enhance regioselectivity and yield (e.g., 63–85% yields for similar compounds) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol or DMSO improves purity .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions and stereochemistry. For example, methoxy groups appear as singlets near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • IR Spectroscopy : Key peaks include C=O stretching (~1665–1680 cm⁻¹) and nitrile C≡N (~2220 cm⁻¹) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C₂₄H₁₈ClN₃O₂) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Quinoline derivatives often show IC₅₀ values < 50 µM, with selectivity assessed via non-cancerous cell lines (e.g., HEK-293) .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays. Competitive inhibition models (Lineweaver-Burk plots) determine mechanism .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

Advanced: How can researchers resolve contradictions in reported biological activity across similar compounds?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, 6,8-dimethyl groups on quinazolinone may enhance cytotoxicity compared to unsubstituted analogs .
  • Data Normalization : Control for assay variability (e.g., cell passage number, incubation time) using reference standards like doxorubicin .
  • Computational Docking : Molecular docking (AutoDock Vina) identifies binding affinity discrepancies to targets like DNA topoisomerase II .

Advanced: What mechanistic studies are needed to elucidate its mode of action?

Methodological Answer:

  • Reactive Oxygen Species (ROS) Detection : Use DCFH-DA probes in flow cytometry to assess oxidative stress induction .
  • Apoptosis Assays : Annexin V/PI staining and caspase-3/7 activation measurements via fluorescence microscopy .
  • Target Identification : Photoaffinity labeling with a biotinylated analog followed by streptavidin pull-down and LC-MS/MS analysis .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME predict logP (target < 5), solubility (ESOL), and CYP450 interactions. For example, methoxy groups reduce metabolic degradation .
  • Molecular Dynamics Simulations : GROMACS simulations assess binding stability (RMSD < 2 Å) to targets like EGFR over 100 ns trajectories .
  • QSAR Models : 3D-QSAR (CoMFA/CoMSIA) correlates substituent electronegativity (e.g., chloro vs. methoxy) with IC₅₀ values .

Advanced: How to address stability issues under physiological conditions?

Methodological Answer:

  • pH Stability Tests : Incubate in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics (first-order rate constants) .
  • Plasma Stability : Incubate in human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound via LC-MS .

Basic: What synthetic intermediates are critical for quality control?

Methodological Answer:

  • 3-(2-Chloro-6-methoxyquinolin-3-yl)prop-2-enenitrile : Monitor via TLC (Rf 0.5 in ethyl acetate/hexane 1:1) to ensure no residual aldehyde (Rf 0.3) .
  • 6,8-Dimethyl-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde : Confirm purity (>98%) by melting point (mp 222–226°C) and ¹³C NMR (aldehyde peak ~δ 190 ppm) .

Advanced: How to design a robust experimental protocol for scaling up synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., polymerization) by controlling residence time (e.g., 30 min at 80°C) .
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) using water/ethanol solvents instead of DMF .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (e.g., nitrile peak intensity) .

Advanced: How to validate conflicting spectral data from different research groups?

Methodological Answer:

  • Interlaboratory Comparison : Share samples with independent labs for NMR/HRMS cross-validation .
  • Crystallographic Validation : Compare experimental X-ray data with Cambridge Structural Database entries for bond angles/torsion .
  • Error Analysis : Use statistical tools (e.g., χ² tests) to assess deviations in reported melting points or IR peaks .

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